molecular formula C11H7N3S B8754324 13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene CAS No. 60067-40-5

13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene

Cat. No.: B8754324
CAS No.: 60067-40-5
M. Wt: 213.26 g/mol
InChI Key: CFHZNSBPDDMPQF-UHFFFAOYSA-N
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Description

5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes thiazole, imidazole, and indole moieties, making it a versatile scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole typically involves multi-step reactions. One of the key synthetic routes includes the two-fold copper-catalyzed C–N coupling reactions. The process begins with the preparation of 5-bromo-6-(2-bromophenyl)imidazo[2,1-b]thiazole, which is then subjected to C–N coupling with various amines . The reaction conditions often involve the use of copper catalysts, such as CuI, in the presence of ligands like 1,10-phenanthroline, and bases like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at reflux temperature.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-[1,3]Thiazolo[2’,3’:2,3]imidazo[4,5-b]indole is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials with specialized functions .

Properties

CAS No.

60067-40-5

Molecular Formula

C11H7N3S

Molecular Weight

213.26 g/mol

IUPAC Name

13-thia-8,10,15-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,11,14-hexaene

InChI

InChI=1S/C11H7N3S/c1-2-4-8-7(3-1)9-10(12-8)14-5-6-15-11(14)13-9/h1-6,12H

InChI Key

CFHZNSBPDDMPQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N4C=CSC4=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.5 grams of analytically pure 5-nitroso-6-phenylimidazo[2,1-b]thiazole (0.04 mole) and 10 ml. of triethylphosphite (0.05 mole) in 50 ml. of anhydrous toluene is refluxed for three hours with constant stirring and under a constant flow of dry nitrogen. The temperature of the oil bath is kept between 110° and 120° C. After cooling, the toluene and excess triethyl phosphite are removed by vacuum distillation at 0.2 Torr. The temperature of the oil bath is kept under 120° C. also during the distillation. The residue which is a thick oily liquid is kept over night at 0° C., during which time it solidifies. The solid is washed on a glass filter with cold carbon tetrachloride and then recrystallized twice from 2-propanol to yield three grams of 5H-thiazolo[2',3':2,3]imidazo[4,5-b]indole.
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Reaction Step One
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0.05 mol
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